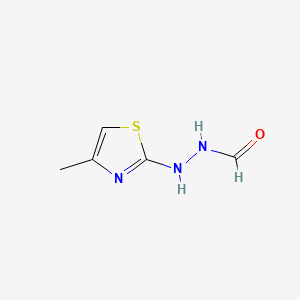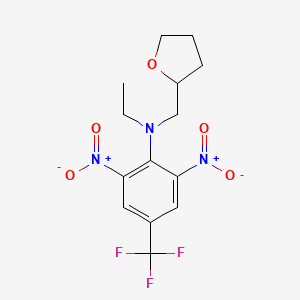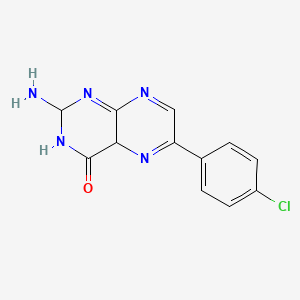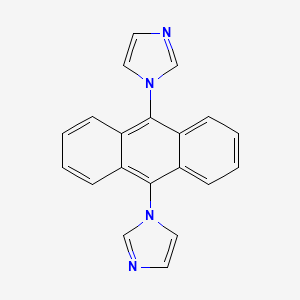
2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde is an organic compound with the molecular formula C5H7N3OS and a molecular weight of 157.19 g/mol It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde typically involves the reaction of 4-methyl-2-thiazolylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
4-Methyl-2-thiazolylamine+Formic acid→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-thiazolylamine: A precursor in the synthesis of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific structure and the presence of both thiazole and hydrazinecarboxaldehyde moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
32852-21-4 |
|---|---|
Formule moléculaire |
C5H7N3OS |
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
N-[(4-methyl-1,3-thiazol-2-yl)amino]formamide |
InChI |
InChI=1S/C5H7N3OS/c1-4-2-10-5(7-4)8-6-3-9/h2-3H,1H3,(H,6,9)(H,7,8) |
Clé InChI |
YVPLYHWVALRLFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
![Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen](/img/structure/B13732396.png)
![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732409.png)




![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)

![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)

